Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a benzyl group, and a spirocyclic lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.
Spirocyclic Lactam Formation: The spirocyclic lactam structure is often formed through cyclization reactions involving amines and cyclic anhydrides.
Final Coupling: The final step involves coupling the thiazole derivative with the spirocyclic lactam using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic lactam, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to form stable complexes with biological macromolecules makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its unique properties might be leveraged in the development of new polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring and spirocyclic lactam structure suggest potential interactions with enzymes and receptors, possibly inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Similar in structure but with variations in the substituents on the thiazole ring or the spirocyclic lactam.
Benzylthiazole derivatives: Compounds with similar thiazole and benzyl groups but lacking the spirocyclic lactam structure.
Spirocyclic lactam derivatives: Compounds with similar spirocyclic lactam structures but different heterocyclic rings.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a benzyl group, and a spirocyclic lactam. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
This compound possesses a unique structure that includes a thiazole ring, a spirocyclic nonane, and a benzyl group. The molecular formula is C22H23N3O5S with a molecular weight of 441.5g/mol .
Property | Value |
---|---|
Molecular Formula | C22H23N3O5S |
Molecular Weight | 441.5 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
- Receptor Binding : It could bind to receptors involved in inflammatory responses or cancer pathways, leading to altered signaling cascades.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines such as HeLa and MCF-7. For instance, compounds derived from similar thiazole structures have shown IC50 values in the low micromolar range against these cell lines .
- Mechanisms of Action : Flow cytometry analyses have revealed that certain derivatives induce apoptotic cell death and block the cell cycle at specific phases (sub-G1 phase), indicating a potential for therapeutic application in oncology .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of several microbial strains, although detailed mechanisms and efficacy data are still under investigation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Some exhibited significant cytotoxic effects comparable to established chemotherapeutic agents .
- In Silico Studies : Computational docking studies have been performed to predict the binding affinity of this compound with various biological targets such as VEGFR (Vascular Endothelial Growth Factor Receptor), further supporting its potential as an anticancer agent .
Properties
Molecular Formula |
C23H25N3O5S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H25N3O5S/c1-31-20(29)19-16(13-15-7-3-2-4-8-15)32-22(25-19)24-17(27)9-12-26-18(28)14-23(21(26)30)10-5-6-11-23/h2-4,7-8H,5-6,9-14H2,1H3,(H,24,25,27) |
InChI Key |
HIHFXRMYQXUVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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